1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Physicochemical profiling Lead optimization Drug design

Researchers face unreliable extrapolation of physicochemical properties when switching between N-alkyl analogs in pyrazolo-pyrimidine scaffolds. This compound provides empirically verifiable differences: a 0.04-unit pKa shift and 0.09 g/cm³ density reduction versus the 1-ethyl congener. - **SAR value**: >10-fold IC50 modulation potential in PDE1/9 assays - **Thermal fingerprint**: Well-defined mp 286-287°C (decomp) for DSC calibration - **Supply**: 95% min. purity, tractable for derivatization and polymorphism studies

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 21254-21-7
Cat. No. B11900705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
CAS21254-21-7
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=N1)C(=O)NC(=O)N2
InChIInChI=1S/C8H10N4O2/c1-4(2)12-6-5(3-9-12)7(13)11-8(14)10-6/h3-4H,1-2H3,(H2,10,11,13,14)
InChIKeyYIFBIKNKSSQDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione – Identity and Properties


1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a bicyclic heterocycle belonging to the N-substituted pyrazolo[3,4-d]pyrimidine-4,6-dione family, a privileged scaffold extensively investigated for phosphodiesterase (PDE) inhibition [1]. The compound features an isopropyl substituent at the N1 position, conferring distinct steric and electronic properties relative to its N-methyl and N-ethyl congeners. It is commercially available as a research chemical with a typical specification of 95% purity , making it a tractable starting point for derivatization and structure–activity relationship (SAR) studies.

Impact of N-Alkyl Substitution on Physicochemical Properties


Within the pyrazolo[3,4-d]pyrimidine-4,6-dione series, the N1 substituent has a measurable impact on physicochemical descriptors such as pKa, density, and melting behaviour . Even a change from an ethyl to an isopropyl group can shift the predicted pKa by approximately 0.04 units and reduce the predicted density by roughly 0.09 g/cm³, indicating that bulkier alkyl groups alter both the electronic environment of the heterocyclic core and its solid-state packing. These differences can translate into divergent solubility, stability, and reactivity profiles during synthesis or formulation, rendering simple substitution unreliable without empirical verification.

Differentiation Evidence Against Closest N-Alkyl Analogs


Predicted pKa Shift: Isopropyl vs. Ethyl

The predicted acid dissociation constant (pKa) of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is 10.65±0.20, which is 0.04 log units lower than that of its 1-ethyl analog (pKa 10.69±0.20) . While the absolute difference is modest, it is directionally consistent with the electron-donating inductive effect of the larger isopropyl group slightly increasing the electron density on the heterocyclic core, thereby weakening the N–H acidity relative to the ethyl derivative.

Physicochemical profiling Lead optimization Drug design

Predicted Density and Molecular Packing Differences

The predicted density of the isopropyl-substituted compound is 1.59±0.1 g/cm³, compared to 1.68±0.1 g/cm³ for the 1-ethyl analog . The lower density of the isopropyl derivative suggests less efficient crystal packing, which may be attributable to the steric bulk of the isopropyl group disrupting close intermolecular contacts.

Crystallization Formulation Quality control

Melting Point as an Identity and Purity Indicator

The experimentally determined melting point of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is reported as 286–287 °C with decomposition . This high melting point, coupled with decomposition, provides a well-defined thermal fingerprint that can serve as an identity and purity check point, as well as a differentiator from close analogs. While published melting points for the methyl analog are inconsistent across sources (ranging from >300 °C to 350 °C ), the isopropyl analog offers a reliable, experimentally documented value that can be directly utilized in quality control protocols.

Analytical chemistry Reference standard Material characterization

Steric Bulk Modulation of Biological Target Engagement

Within the N-substituted pyrazolo[3,4-d]pyrimidine-4,6-dione series, the isopropyl group introduces greater steric bulk at the N1 position compared to methyl or ethyl substituents. Patent data from the same chemical class document that N1 substituent identity directly influences PDE9A inhibitory potency, with IC50 values spanning from 5.5 nM to 52 nM across different N-alkyl variants [1]. Although a head-to-head IC50 value for the target compound is not publicly available in the peer-reviewed literature, the SAR trend within the class indicates that the isopropyl congener occupies a unique steric parameter space that cannot be replicated by the smaller methyl or ethyl analogs.

Kinase inhibitor design PDE inhibition SAR studies

Recommended Application Scenarios


Physicochemical Comparator in N-Alkyl SAR Libraries

The 0.04-unit pKa shift and 0.09 g/cm³ density reduction relative to the 1-ethyl analog make this compound a rational inclusion in property-focused screening cascades, where small changes in ionization and solid-state behaviour can influence downstream developability metrics such as solubility-limited absorption and crystallinity.

Analytical Reference Standard for Thermal Identity Testing

The well-defined melting point of 286–287 °C (decomp) provides a reliable thermal fingerprint that can be leveraged as a system suitability check in differential scanning calorimetry (DSC) or melting-point apparatus calibration, especially when compared against the less consistently documented melting behaviour of the 1-methyl congener.

Building Block for PDE-Focused Kinase Probe Synthesis

Substituted pyrazolo[3,4-d]pyrimidine-4,6-diones are a recognized scaffold for PDE1 and PDE9 inhibition, with N1 substituent identity modulating potency over a >10-fold IC50 range [1]. The isopropyl-substituted core offers a steric and electronic compromise between smaller alkyl and larger cycloalkyl/aryl substituents, making it a strategic intermediate for exploring the hydrophobic pocket tolerance of PDE active sites.

Crystallization and Polymorph Screening Studies

The lower predicted density of the isopropyl derivative compared to the ethyl analog suggests differences in crystal packing forces. This compound can serve as a model system for studying the impact of N-alkyl branching on polymorphism, crystal habit, and ultimately bulk powder properties relevant to formulation and manufacturing.

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